2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a nitro group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene typically involves the reaction of 4-chlorothiophenol with 4-nitrothiophene-2-carbaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
- 2-[(4-Chlorophenyl)sulfonyl]acetic acid
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene is unique due to the combination of the 4-chlorophenyl and nitro groups attached to the thiophene ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
62256-09-1 |
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Molecular Formula |
C10H6ClNO2S2 |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-nitrothiophene |
InChI |
InChI=1S/C10H6ClNO2S2/c11-7-1-3-9(4-2-7)16-10-5-8(6-15-10)12(13)14/h1-6H |
InChI Key |
BTUQIABPOKMWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CS2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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